Ethyl 5-oxo-DL-prolinate Ethyl 5-oxo-DL-prolinate
Brand Name: Vulcanchem
CAS No.: 66183-71-9
VCID: VC2401123
InChI: InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
SMILES: CCOC(=O)C1CCC(=O)N1
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

Ethyl 5-oxo-DL-prolinate

CAS No.: 66183-71-9

Cat. No.: VC2401123

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-oxo-DL-prolinate - 66183-71-9

Specification

CAS No. 66183-71-9
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name ethyl 5-oxopyrrolidine-2-carboxylate
Standard InChI InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Standard InChI Key QYJOOVQLTTVTJY-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC(=O)N1
Canonical SMILES CCOC(=O)C1CCC(=O)N1

Introduction

Chemical Structure and Properties

The molecular structure of Ethyl 5-oxo-DL-prolinate features a pyrrolidine ring with a lactam functional group and an ethyl ester substituent. Its chemical and physical properties make it useful in various research and synthesis applications.

Physical and Chemical Properties

Table 2.1: Physical and Chemical Properties of Ethyl 5-oxo-DL-prolinate

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.167 g/mol
Physical StateSolid
Melting Point54 °C
Boiling Point312.7±35.0 °C at 760 mmHg
137-140 °C at 0.45 Torr
Density1.2±0.1 g/cm³
1.161±0.06 g/cm³ (Predicted)
Flash Point142.9±25.9 °C
Index of Refraction1.466
LogP-1.39
PSA58.89000
Exact Mass157.073898
Vapour Pressure0.0±0.7 mmHg at 25°C
pKa14.78±0.40 (Predicted)

The compound contains several functional groups that define its chemical reactivity profile, including the lactam group and the ethyl ester moiety. These functional groups determine its potential for various chemical transformations such as hydrolysis, transesterification, and participation in peptide synthesis.

Nomenclature and Identification

Ethyl 5-oxo-DL-prolinate is known by several names in chemical literature, reflecting its structural relationship to proline and its chemical modifications.

Names and Identifiers

Table 3.1: Nomenclature and Identification of Ethyl 5-oxo-DL-prolinate

Name/Identifier TypeValueSource
IUPAC Nameethyl 5-oxopyrrolidine-2-carboxylate
Common NamesEthyl 5-oxo-DL-prolinate
(±)-5-Oxoproline ethyl
5-Oxo-DL-Proline ethyl
Ethyl DL-pyroglutamate
Proline, 5-oxo-, ethyl ester
CAS Registry Number66183-71-9
EINECS Number266-226-9
Hazard CodesXi
HS Code2933790090

The variety of synonyms reflects the compound's relationship to different chemical families and its structural features, particularly its connection to proline derivatives and pyroglutamic acid.

Synthesis Approaches

While the search results don't provide direct synthetic routes specifically for Ethyl 5-oxo-DL-prolinate, several potential approaches can be inferred from the chemistry of related compounds.

Structure-Activity Relationships

Understanding the chemical structure of Ethyl 5-oxo-DL-prolinate provides insights into its potential reactivity and applications.

Chemical Reactivity

The compound contains two primary reactive centers:

  • The ethyl ester group, which can undergo hydrolysis, transesterification, and reduction reactions

  • The lactam group, which can participate in ring-opening reactions under specific conditions

As a racemic mixture, it contains both enantiomers, which may exhibit different biological activities if separated and tested individually.

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